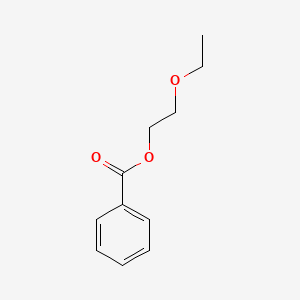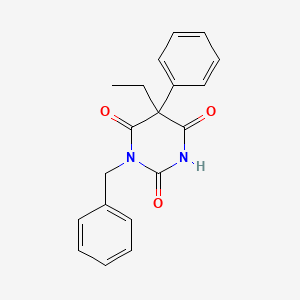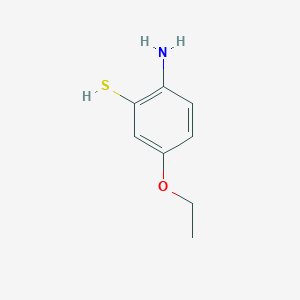
2-Ethoxyethyl benzoate
概要
説明
2-Ethoxyethyl benzoate is an organic compound belonging to the class of ester derivatives of benzoic acidThe molecular formula of this compound is C11H14O3, and it has a molecular weight of 194.23 g/mol . This compound is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl benzoate can be synthesized through the esterification of benzoic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, helps in the efficient production of this compound.
化学反応の分析
Types of Reactions: 2-Ethoxyethyl benzoate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce benzoic acid and 2-ethoxyethanol.
Transesterification: This reaction involves the exchange of the ethoxyethyl group with another alcohol in the presence of a catalyst, such as sodium methoxide.
Nucleophilic Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products
Major Products Formed:
Hydrolysis: Benzoic acid and 2-ethoxyethanol.
Transesterification: New esters with different alcohol groups.
Nucleophilic Substitution: Substituted benzoates with various functional groups
科学的研究の応用
2-Ethoxyethyl benzoate has several applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research on this compound includes its potential use as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other organic compounds
作用機序
The mechanism of action of 2-ethoxyethyl benzoate primarily involves its hydrolysis to benzoic acid and 2-ethoxyethanol. The ester bond in this compound is susceptible to cleavage by water, acids, or bases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases in biological systems, which facilitate the breakdown of the ester bond .
類似化合物との比較
Ethyl benzoate: Similar ester of benzoic acid with ethyl alcohol.
Methyl benzoate: Ester of benzoic acid with methyl alcohol.
Propyl benzoate: Ester of benzoic acid with propyl alcohol.
Comparison: 2-Ethoxyethyl benzoate is unique due to the presence of the ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to other benzoate esters. The ethoxyethyl group provides enhanced solubility in organic solvents and can participate in additional chemical reactions, making it a versatile compound for various applications .
特性
IUPAC Name |
2-ethoxyethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHLTQOKDPSIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281508 | |
| Record name | 2-Ethoxyethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-72-9 | |
| Record name | 5451-72-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethoxyethyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)





![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)





![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

